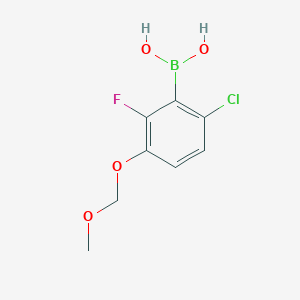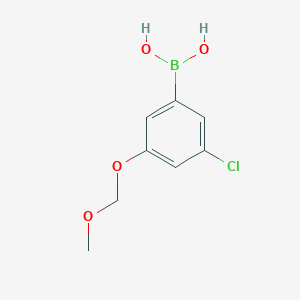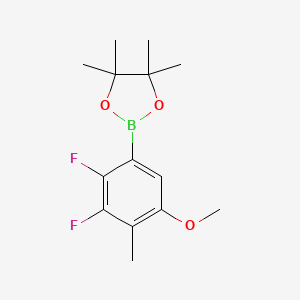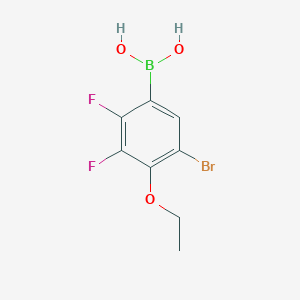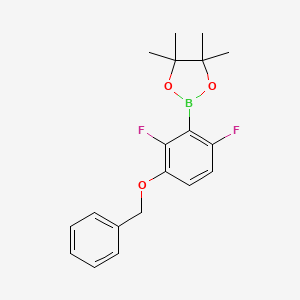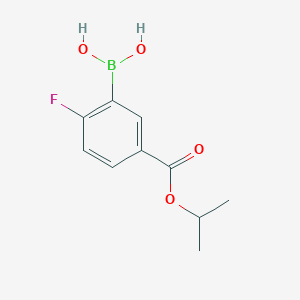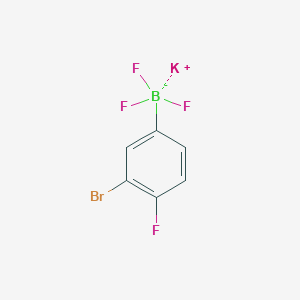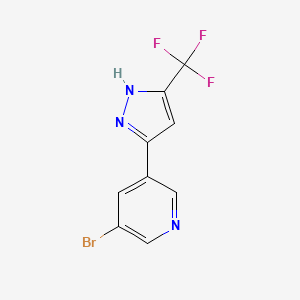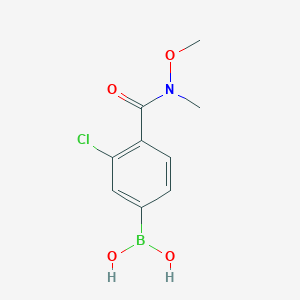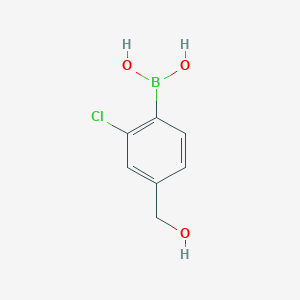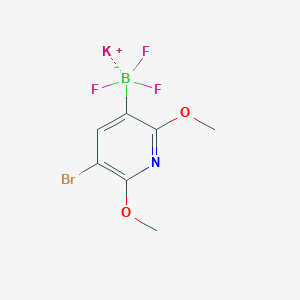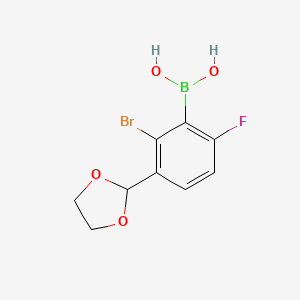
2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a 1,3-dioxolane ring attached to a phenylboronic acid core. These functional groups contribute to its versatility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid typically involves the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution using a fluorinating agent like cesium fluoride (CsF) or potassium fluoride (KF).
Dioxolane Ring Formation: The 1,3-dioxolane ring is formed by reacting the phenylboronic acid with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, sodium perborate, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of phenols.
Reduction: Formation of hydrogen-substituted derivatives.
Substitution: Formation of various substituted phenylboronic acid derivatives.
科学的研究の応用
2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The presence of the bromine and fluorine atoms, as well as the dioxolane ring, can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 2-Bromo-3-(1,3-dioxolan-2-yl)-6-methoxyphenylboronic acid
- 2-Bromo-3-(1,3-dioxolan-2-yl)-6-chlorophenylboronic acid
- 2-Bromo-3-(1,3-dioxolan-2-yl)-6-iodophenylboronic acid
Uniqueness
2-Bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenylboronic acid is unique due to the presence of the fluorine atom, which can enhance its reactivity and stability compared to other halogenated derivatives. The dioxolane ring also provides additional steric and electronic effects that can influence its chemical behavior.
特性
IUPAC Name |
[2-bromo-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BBrFO4/c11-8-5(9-15-3-4-16-9)1-2-6(12)7(8)10(13)14/h1-2,9,13-14H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAPJGFZOXKBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)C2OCCO2)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BBrFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
